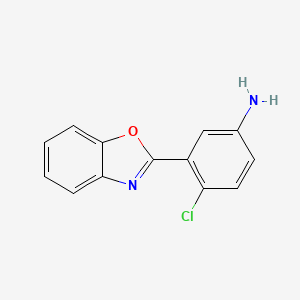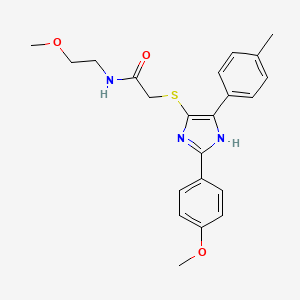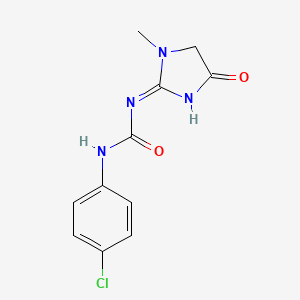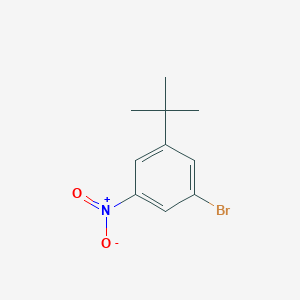![molecular formula C28H27N3O4 B2525977 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide CAS No. 932308-60-6](/img/structure/B2525977.png)
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-(quinolin-4-yloxy)acetamides, which have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have been modified chemically to enhance their antitubercular properties, resulting in minimum inhibitory concentration (MIC) values as low as 0.05 μM. They have shown effectiveness against drug-resistant strains of tuberculosis and have demonstrated a lack of apparent toxicity to certain cell types, as well as intracellular activity against infected macrophages .
Synthesis Analysis
The synthesis of these compounds involves additional chemical modifications of lead compounds to yield highly potent antitubercular agents. The exact synthesis process is not detailed in the provided data, but it is implied that the modifications have been successful in enhancing the activity of the compounds against Mycobacterium tuberculosis, including drug-resistant strains .
Molecular
科学的研究の応用
Structural and Coordination Studies
The structural aspects of quinoline derivatives, including those similar to 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide, have been a subject of interest in various research studies. For instance, the N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide has been analyzed for its ability to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, highlighting the significance of quinoline derivatives in structural chemistry and crystal engineering (Karmakar, Kalita, & Baruah, 2009). Additionally, different spatial orientations of amide derivatives on anion coordination have been explored, demonstrating the structural versatility of these compounds and their potential in the design of novel materials (Kalita & Baruah, 2010).
Synthesis and Chemical Properties
The synthesis and chemical properties of quinoline derivatives have been extensively studied, offering insights into their potential applications in various scientific research domains. Novel synthesis methods have been developed for α-(acyloxy)-α-(quinolin-4-yl)acetamides, which might share structural similarities with the compound , showcasing the synthetic versatility of these compounds and their potential as intermediates in organic synthesis (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014). Additionally, the synthesis of quinolin-8-ols and related compounds from ketone oximes highlights the reactivity and functionalization potential of quinoline derivatives, paving the way for their application in various chemical transformations (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Antimicrobial and Therapeutic Research
Quinoline derivatives have been investigated for their antimicrobial and therapeutic properties, with some studies demonstrating significant activity against various pathogens. For example, 2-(Quinolin-4-yloxy)acetamides, which share a core structure with the compound , have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. These findings suggest potential applications of such compounds in the development of new antitubercular agents (Pissinate et al., 2016).
特性
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-2-19-8-6-7-11-23(19)30-27(32)18-31-24-16-26-25(34-12-13-35-26)15-20(24)14-21(28(31)33)17-29-22-9-4-3-5-10-22/h3-11,14-16,29H,2,12-13,17-18H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWWSNBDYFVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)




![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)
![3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2525907.png)



![6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2525912.png)


